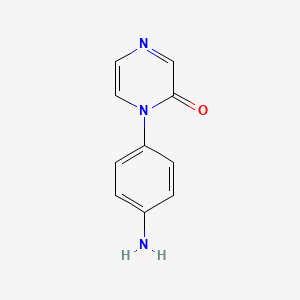

1-(4-Aminophenyl)pyrazin-2(1H)-one

CAS No.: 444002-64-6

Cat. No.: VC14417800

Molecular Formula: C10H9N3O

Molecular Weight: 187.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 444002-64-6 |

|---|---|

| Molecular Formula | C10H9N3O |

| Molecular Weight | 187.20 g/mol |

| IUPAC Name | 1-(4-aminophenyl)pyrazin-2-one |

| Standard InChI | InChI=1S/C10H9N3O/c11-8-1-3-9(4-2-8)13-6-5-12-7-10(13)14/h1-7H,11H2 |

| Standard InChI Key | AGESFIMXCRGLKV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC=C1N)N2C=CN=CC2=O |

Introduction

Chemical Identity and Structural Features

Molecular Structure

The compound features:

-

Pyrazin-2(1H)-one core: A partially unsaturated ring with nitrogen atoms at positions 1 and 4 and a ketone group at position 2.

-

4-Aminophenyl substituent: An aromatic amine group para-substituted on the phenyl ring, enhancing electronic conjugation and reactivity .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₉N₃O | |

| Molecular Weight | 187.20 g/mol | |

| IUPAC Name | 1-(4-Aminophenyl)pyrazin-2(1H)-one | |

| SMILES | C1=CC(=CC=C1N)N2C=CC(=O)NC=N2 |

Synthesis and Reactivity

Synthetic Routes

Pyrazinones are typically synthesized via:

-

Condensation of α-amino acid amides with 1,2-diketones: A one-pot reaction under basic conditions, forming the pyrazinone ring through cyclization .

-

Hydrogenation of nitro precursors: For example, reduction of 4-(4-nitrophenyl)-3-morpholinone derivatives to yield aminophenyl-substituted morpholinones, a strategy adaptable to pyrazinones .

Example Protocol (Adapted from ):

-

React 2-aminopyrazine with 4-nitrobenzaldehyde in ethanol.

-

Catalyze with iodine (0.5 mol%) at room temperature.

-

Introduce tert-butyl isocyanide to trigger [4+1] cycloaddition.

-

Purify via column chromatography to isolate the product.

Reactivity

-

Nucleophilic aromatic substitution: The amino group on the phenyl ring facilitates electrophilic reactions.

-

Coordination chemistry: The pyrazinone core can act as a ligand for transition metals, enabling catalytic applications .

Physicochemical Properties

Industrial and Material Science Applications

Agrochemicals

Pyrazinones serve as intermediates in fungicide synthesis (e.g., mepanipyrim).

Organic Electronics

The planar structure and electron-deficient core make pyrazinones candidates for organic semiconductors and light-emitting diodes (LEDs) .

| Parameter | Details | Source |

|---|---|---|

| Hazard Classification | Xi (Irritant) | |

| Storage Conditions | 2–8°C, inert atmosphere | |

| Precautions | Avoid inhalation; use PPE |

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume